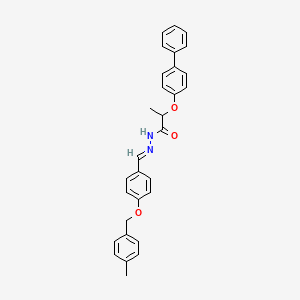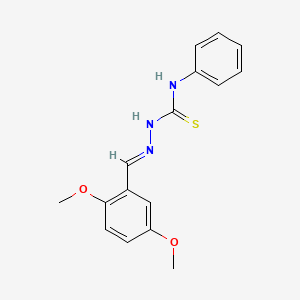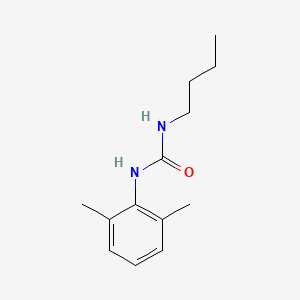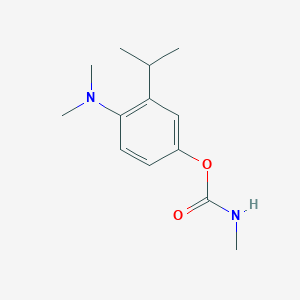
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate is a chemical compound belonging to the carbamate family. It is known for its broad-spectrum insecticidal properties and is used in various agricultural and industrial applications. This compound is particularly effective due to its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate typically involves the reaction of 4-(Dimethylamino)-3-isopropylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The process can be summarized as follows:
Starting Materials: 4-(Dimethylamino)-3-isopropylphenol and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or toluene. The temperature is maintained between 0°C to 25°C to control the reaction rate.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher production rates. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to improved efficiency and safety.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, temperature control.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Nucleophiles like amines or thiols; conditions: solvents like ethanol or methanol, ambient temperature.
Major Products Formed:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted carbamates and ureas.
科学研究应用
4-(Dimethylamino)-3-isopropylphenyl methylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use in developing treatments for neurological disorders due to its enzyme inhibitory properties.
Industry: Utilized in the formulation of insecticides and pesticides for agricultural use.
作用机制
The primary mechanism of action of 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the insect.
Molecular Targets and Pathways:
Acetylcholinesterase: The main target enzyme.
Pathways: Inhibition of acetylcholinesterase disrupts the normal function of the nervous system, leading to overstimulation and paralysis.
相似化合物的比较
Carbaryl: Another carbamate insecticide with similar enzyme inhibitory properties but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide with a broader spectrum of activity.
Uniqueness: 4-(Dimethylamino)-3-isopropylphenyl methylcarbamate is unique due to its specific structural features, which confer distinct physicochemical properties and biological activity. Its isopropyl group enhances its lipophilicity, improving its ability to penetrate insect cuticles.
属性
CAS 编号 |
2635-19-0 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-3-propan-2-ylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)11-8-10(17-13(16)14-3)6-7-12(11)15(4)5/h6-9H,1-5H3,(H,14,16) |
InChI 键 |
VUOHCVUWIJECAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)OC(=O)NC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


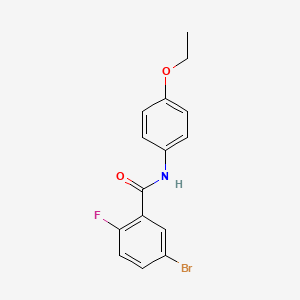
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)
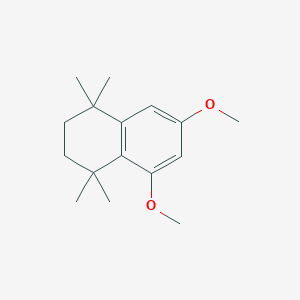


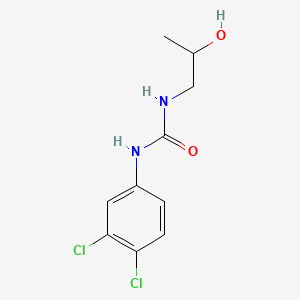

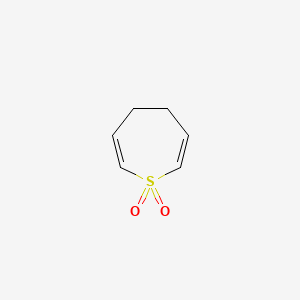
![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
